molecular formula C10H18N2S B13302522 Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13302522
M. Wt: 198.33 g/mol
InChI Key: GOMILEKWJUTQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is a synthetic organic compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This molecule is presented as a novel research chemical for use in early discovery and investigative studies. Researchers can leverage this compound as a key synthetic intermediate or a core structural element for developing new bioactive molecules. The 1,3-thiazole ring is a common motif in pharmaceuticals and agrochemicals due to its ability to interact with various biological targets . Compounds containing the thiazole structure have been extensively investigated and reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including antimicrobial , anticancer , anti-inflammatory , and antileishmanial activities . The structural features of this amine—specifically the pentyl chain and the ethyl linkage to the thiazole ring—offer opportunities for further chemical modification, making it a versatile building block in organic synthesis and drug design projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural analogs of this compound are typically synthesized via classic methods such as the Hantzsch thiazole synthesis . Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]pentan-1-amine

InChI

InChI=1S/C10H18N2S/c1-3-4-5-6-11-9(2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3

InChI Key

GOMILEKWJUTQJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=NC=CS1

Origin of Product

United States

Synthetic Methodologies for Pentyl 1 1,3 Thiazol 2 Yl Ethyl Amine and Analogues

Retrosynthetic Analysis of the Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine Skeleton

A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the molecule at key bonds. The most logical disconnections are at the carbon-nitrogen bond of the secondary amine and the carbon-carbon bond adjacent to the thiazole (B1198619) ring.

Primary Disconnection Approach:

A primary disconnection of the C-N bond of the secondary amine suggests a convergent synthesis. This approach breaks down the target molecule into two key synthons: a pentyl amine synthon and a 1-(1,3-thiazol-2-yl)ethanone synthon. This leads to a practical synthetic strategy involving the reductive amination of 1-(1,3-thiazol-2-yl)ethanone with pentylamine.

Another viable disconnection breaks the C-C bond between the ethyl side chain and the thiazole ring. This approach would involve the synthesis of a 2-lithiated or 2-Grignard thiazole reagent, which would then react with an appropriate electrophile, such as N-pentyl-2-aminopropionaldehyde or a related derivative.

A third disconnection can be envisioned within the thiazole ring itself, leading back to precursors for a Hantzsch-type thiazole synthesis. This would involve a thioamide and an α-haloketone.

Disconnection Synthons Practical Reagents
C-N Bond (Reductive Amination)Pentyl cation, 1-(1,3-thiazol-2-yl)ethyl anionPentylamine, 1-(1,3-thiazol-2-yl)ethanone
C-C Bond (Organometallic Addition)2-Thiazolyl anion, 1-(pentylamino)ethyl cation2-Bromo-1,3-thiazole (for lithiation), N-pentyl-2-aminopropionaldehyde derivative
Thiazole Ring (Hantzsch Synthesis)Thioformamide equivalent, 2-bromobutan-3-one equivalentThioacetamide, 1-bromo-2-butanone

Classical and Modern Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a cornerstone of synthesizing the target molecule and its analogues. Various methods, from classical to contemporary, are available for this purpose.

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and versatile method for the construction of thiazole rings. scispace.com The classical approach involves the condensation of an α-haloketone with a thioamide. nih.gov This method is particularly relevant for the synthesis of 2,4-disubstituted thiazoles.

For the synthesis of analogues of this compound, a suitable α-haloketone would be reacted with thioacetamide. The reaction conditions can be modified to improve yields and reduce reaction times, for example, by using microwave irradiation or ultrasound. researchgate.net Variations of the Hantzsch synthesis allow for the introduction of a wide range of substituents on the thiazole ring by choosing the appropriate starting materials. nih.govnih.gov Acidic conditions can influence the regioselectivity of the condensation, especially when using N-substituted thioureas, potentially leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Reactant 1 (α-Haloketone) Reactant 2 (Thioamide) Resulting Thiazole Substitution
1-Bromo-2-butanoneThioacetamide2-Methyl-4-ethyl-1,3-thiazole
2-BromoacetophenoneThiourea (B124793)2-Amino-4-phenyl-1,3-thiazole
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-1,3-thiazole

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like thiazole derivatives in a single step, often with high atom economy. nih.gov These strategies are particularly advantageous for creating libraries of compounds for drug discovery. researchgate.net

One-pot syntheses of thiazoles can be achieved through the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst. nih.gov Another example involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. acs.org These methods often utilize green chemistry principles by employing environmentally benign solvents and catalysts. nih.gov Domino or cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, have also been successfully employed for the synthesis of trisubstituted thiazoles. nih.gov

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for thiazole derivatives. researchgate.netbepls.com These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify purification processes. researchgate.net

Key green strategies for thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. bepls.com

Ultrasound irradiation: Sonication can also accelerate reaction rates and improve yields in thiazole synthesis. bepls.com

Use of green solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or solvent-free conditions significantly reduces the environmental impact of the synthesis. researchgate.netbepls.com

Green catalysts: The use of recyclable and non-toxic catalysts, such as silica-supported tungstosilisic acid, is a key aspect of green thiazole synthesis. bepls.com

Mechanochemistry: Grinding reactants together in the absence of a solvent is another eco-friendly approach. researchgate.net

Stereoselective Synthesis of Chiral α-Methyl Thiazolyl Amines

The target molecule, this compound, contains a chiral center at the carbon atom bearing the amino group and the thiazole ring. The stereoselective synthesis of such chiral amines is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.

Enantioselective catalysis provides a powerful tool for the synthesis of chiral amines with high enantiomeric excess. nih.gov Several catalytic strategies can be applied to the synthesis of the chiral α-methyl thiazolyl amine moiety.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral imine, formed from 1-(1,3-thiazol-2-yl)ethanone and a chiral amine or in the presence of a chiral catalyst, is a direct and efficient method for producing chiral amines. nih.govacs.org Transition metal catalysts, particularly those based on iridium, rhodium, and palladium with chiral phosphine (B1218219) ligands, are commonly used for this transformation. acs.org

Enantioselective Reductive Amination: This method involves the direct reaction of a ketone with an amine and a reducing agent in the presence of a chiral catalyst. This approach is highly convergent and atom-economical.

Biocatalysis: Enzymes, such as monoamine oxidases (MAOs), can be used in cyclic deracemization processes to selectively oxidize one enantiomer of a racemic amine, leading to the enrichment of the other. scispace.com This can be combined with photoredox catalysis for a light-driven asymmetric synthesis of amines. scispace.com Hemoproteins have also been engineered as biocatalysts for the asymmetric N-H carbene insertion of aromatic amines with diazo compounds, offering another route to chiral amines. rochester.edu

Catalytic Method Catalyst/Enzyme Key Features
Asymmetric HydrogenationIridium or Rhodium complexes with chiral phosphine ligandsHigh enantioselectivities, applicable to a wide range of imines. nih.govacs.org
Enantioselective Reductive AminationTransition metal catalysts with chiral ligandsConvergent, atom-economical. acs.org
Biocatalytic DeracemizationMonoamine Oxidase (MAO-N-9)High enantiomeric excess, operates under mild conditions. scispace.com
Biocatalytic N-H InsertionEngineered Hemoproteins (e.g., Myoglobin variants)Novel approach for C-N bond formation, tunable stereoselectivity. rochester.edu

Chiral Auxiliary and Reagent-Based Methodologies

The synthesis of enantiomerically pure compounds, such as the specific stereoisomers of this compound, is a central goal in medicinal and organic chemistry. Asymmetric synthesis strategies are employed to control the formation of chiral centers. tcichemicals.com These methods can be broadly categorized into approaches that utilize chiral auxiliaries and those that rely on chiral reagents or catalysts. tcichemicals.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

A plausible and efficient route for the asymmetric synthesis of the chiral amine core, 1-(1,3-thiazol-2-yl)ethanamine, involves the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. This methodology is renowned for its high diastereoselectivity and the reliability of the auxiliary's removal under mild conditions.

The proposed synthesis would commence with the condensation of 2-acetylthiazole (B1664039) with an enantiopure form of tert-butanesulfinamide (e.g., the (R)-enantiomer). This reaction forms a chiral N-tert-butanesulfinyl imine intermediate. The stereochemical outcome of the subsequent reduction is controlled by the bulky tert-butyl group, which shields one face of the C=N double bond. Diastereoselective reduction of this imine, for example with sodium borohydride (B1222165) (NaBH₄), preferentially yields one of the two possible diastereomeric sulfinamides. The final step involves the cleavage of the sulfinyl group with a strong acid, such as hydrochloric acid (HCl) in an alcohol solvent, to afford the enantiomerically enriched 1-(1,3-thiazol-2-yl)ethanamine. Subsequent N-alkylation of this chiral amine with a pentyl halide (e.g., 1-bromopentane) or reductive amination with pentanal would yield the target compound, this compound.

Another established class of chiral auxiliaries includes oxazolidinones, famously employed in Evans aldol (B89426) reactions. wikipedia.org While their primary application is in forming carbon-carbon bonds, the principles of using a rigid chiral scaffold to control the facial selectivity of reactions are fundamental to asymmetric synthesis. wikipedia.orgnih.gov Similarly, pseudoephedrine can be used as a chiral auxiliary, where it forms an amide with a carboxylic acid, and the subsequent enolate can be alkylated with high diastereoselectivity. wikipedia.org

Table 1: Comparison of Selected Chiral Auxiliary Methodologies

Chiral Auxiliary Key Intermediate Typical Reaction Diastereoselectivity (d.e.) Auxiliary Removal
tert-Butanesulfinamide N-Sulfinylimine Nucleophilic addition/Reduction of C=N Often >95% Acidic hydrolysis
Evans Oxazolidinone N-Acyloxazolidinone Enolate alkylation, Aldol reactions Often >98% Hydrolysis (acidic/basic) or reduction

Reagent-based methodologies offer an alternative, often more atom-economical, approach by using catalytic amounts of a chiral substance to induce asymmetry. mdpi.com Catalytic asymmetric reductive amination is a powerful technique for synthesizing chiral amines directly from a ketone and an amine. mdpi.com In the context of synthesizing this compound, this would involve the one-pot reaction of 2-acetylthiazole and pentylamine with a reducing agent (commonly H₂ or a hydride source) in the presence of a chiral transition metal catalyst. Catalytic systems based on ruthenium or rhodium, complexed with chiral phosphine ligands like BINAP, are well-established for the asymmetric hydrogenation of imines, which are formed in situ. mdpi.com

Derivatization Strategies for Structural Modification of this compound

Structural modification, or derivatization, of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) and optimizing pharmacological properties. This compound offers several sites for chemical modification: the secondary amine, the thiazole ring, and the pentyl group.

Modification of the Amine Moiety: The secondary amine is a versatile functional group for derivatization.

N-Acylation: Reaction with various acyl chlorides or anhydrides can produce a library of corresponding amides. This transformation can alter properties such as polarity and hydrogen bonding capacity.

N-Alkylation: Further alkylation can lead to tertiary amines. Introducing different alkyl or benzyl (B1604629) groups can probe steric and electronic requirements of the biological target.

Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These moieties can introduce additional hydrogen bond donors and acceptors. The reaction of an amine with an isothiocyanate to form a thiourea is a common step in the synthesis of more complex heterocyclic systems. nih.gov

Modification of the Thiazole Ring: The thiazole ring itself is amenable to structural changes, primarily through electrophilic substitution or metalation.

Electrophilic Aromatic Substitution: The thiazole ring is generally electron-rich, and electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration typically occur at the C5 position, which is the most nucleophilic. pharmaguideline.com

Metalation: The proton at the C5 position can be removed by a strong base like n-butyllithium. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, alkyl halides, CO₂), allowing for the introduction of diverse substituents at this position. pharmaguideline.com

Modification of the Alkyl Groups: The pentyl and ethyl groups can also be varied. This is typically achieved not by derivatizing the final molecule, but by utilizing different starting materials in the synthesis. For example, employing different alkylamines (e.g., butylamine, hexylamine) in the reductive amination step would generate analogues with varying N-alkyl chain lengths. Similarly, starting with 2-propanoylthiazole instead of 2-acetylthiazole would result in a propane-1,2-diyl linker instead of an ethane-1,2-diyl linker.

Table 2: Examples of Derivatization Reactions for this compound

Reaction Site Reagent/Reaction Type Product Functional Group
Amine Nitrogen Acetyl Chloride N-Acetyl Amide
Amine Nitrogen Methyl Iodide Tertiary Amine
Amine Nitrogen Phenyl Isocyanate N,N'-Disubstituted Urea
Thiazole Ring (C5) N-Bromosuccinimide (NBS) Bromo-thiazole

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Molecular Structural Assignment

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy map the electronic environment of individual atoms, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, and vibrational spectroscopies like Infrared (IR) and Raman identify the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity, chemical environment, and stereochemistry of atoms within the molecule.

For Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, ¹H NMR would reveal the number of different types of protons, their integration (ratio), and their coupling (neighboring protons), allowing for a complete proton assignment. The chiral center at the ethyl group attached to the thiazole (B1198619) ring makes the two protons on the adjacent methylene (B1212753) group of the pentyl chain diastereotopic, meaning they would appear as distinct signals. The thiazole ring protons would appear in the aromatic region, with characteristic chemical shifts. nih.govnih.gov

¹³C NMR spectroscopy complements the proton data by providing the number of chemically distinct carbon environments. researchgate.netresearchgate.net The carbon atoms of the thiazole ring would resonate at lower field (higher ppm) due to their aromaticity and the presence of heteroatoms. The carbons of the aliphatic pentyl and ethyl groups would appear at a higher field (lower ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Thiazole-C2-~168-172
Thiazole-C4~7.2-7.4 (d)~115-120
Thiazole-C5~7.6-7.8 (d)~140-145
CH(N)-ethyl~3.5-3.8 (q)~55-60
CH₃-ethyl~1.4-1.6 (d)~20-25
NHBroad singlet, variable-
NCH₂-pentyl~2.5-2.8 (m)~45-50
(N)CH₂CH₂-pentyl~1.3-1.5 (m)~29-33
(N)C₂H₄CH₂-pentyl~1.2-1.4 (m)~25-28
(N)C₃H₆CH₂-pentyl~1.2-1.4 (m)~22-24
CH₃-pentyl~0.8-1.0 (t)~14

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₂H₂₂N₂S), HRMS analysis, typically using electrospray ionization (ESI), would measure the exact mass of the protonated molecule [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) confirms the molecular formula. The analysis would also reveal the isotopic pattern, particularly the presence of the ³⁴S isotope, further corroborating the presence of a sulfur atom.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₂₂N₂S
Nominal Mass226
Calculated Monoisotopic Mass [M]226.1504
Calculated Exact Mass of [M+H]⁺227.1582

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would show characteristic absorption bands. rsc.org A medium, sharp band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. Strong bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching of the aliphatic pentyl and ethyl groups. Vibrations associated with the thiazole ring, including C=N and C=C stretching, would appear in the 1500-1650 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Raman spectroscopy would provide complementary data, often showing strong signals for the symmetric vibrations of the thiazole ring and the C-S bond, which may be weak in the IR spectrum. acs.org

Table 3: Predicted IR and Raman Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-H (Secondary Amine)Stretching3300 - 3400
C-H (sp³)Stretching2850 - 2960
C=N (Thiazole)Stretching1620 - 1660
C=C (Thiazole)Stretching1500 - 1580
C-S (Thiazole)Stretching600 - 800

Determination of Absolute Stereochemistry of the Chiral Center

This compound possesses a single chiral center at the carbon atom bearing the thiazole ring, the methyl group, and the pentylamino group. Determining the absolute configuration (R or S) of this center is critical. This is typically achieved through methods that create a diastereomeric relationship or by analyzing the differential interaction of the enantiomers with polarized light.

One of the most reliable methods for determining the absolute configuration of chiral amines is through the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. acs.orgresearchgate.netacs.org Mosher's method is a classic example. frontiersin.orgnih.gov The chiral amine is reacted with both enantiomers of a chiral acid chloride, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form a pair of diastereomeric amides.

Because diastereomers have different physical properties, their NMR spectra will differ. acs.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral amide center and applying Mosher's model, the absolute configuration of the original amine can be deduced. The model proposes a specific conformation for the MTPA amides, where the protons on one side of the MTPA's phenyl ring are shielded (shifted upfield) and those on the other side are deshielded (shifted downfield). A systematic analysis of these shifts allows for an unambiguous assignment of the stereocenter.

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength.

A chiral molecule like this compound will produce a characteristic CD spectrum with positive or negative bands (known as Cotton effects) at specific wavelengths, whereas its racemate will be CD-silent. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, a more robust approach involves comparing the experimental CD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute stereochemistry.

An article on the advanced structural elucidation and conformational analysis of this compound cannot be generated as requested. Extensive searches for specific data related to X-ray crystallography, computational conformational analysis using Density Functional Theory (DFT), and experimental probes of molecular conformation for this compound have yielded no specific research findings.

The scientific literature available through public search domains does not appear to contain detailed studies on the solid-state stereochemical confirmation or the conformational landscape and dynamic behavior of this compound. Without primary or secondary research sources detailing these specific analyses, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the outline provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to elucidate the electronic properties and reactivity of molecules. These calculations provide a fundamental understanding of the distribution of electrons and the energy levels of molecular orbitals, which are key determinants of a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the ground-state properties of organic molecules like thiazole (B1198619) derivatives. researchgate.net By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(2d,2p), researchers can accurately calculate optimized molecular geometries and various electronic parameters. atlantis-press.comresearchgate.netnih.gov

These calculations yield essential data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule's most stable conformation. Furthermore, DFT is used to determine key properties such as total energy, dipole moment, and the sum of electronic and zero-point energies (SEZPE), which are vital for understanding the molecule's stability and polarity. atlantis-press.comresearchgate.net

ParameterDescriptionSignificance
Optimized GeometryThe lowest energy 3D arrangement of atoms.Provides the most stable structure for further calculations.
Total EnergyThe sum of the kinetic and potential energies of all particles in the molecule.Indicates the overall stability of the molecule.
Dipole Moment (μ)A measure of the net molecular polarity.Influences solubility, intermolecular interactions, and binding affinity.
Zero-Point Vibrational Energy (ZPVE)The quantum mechanical energy of the molecule in its lowest vibrational state.A correction factor for calculating total molecular energies.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mgesjournals.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small energy gap implies the molecule is more prone to chemical reactions. researchgate.netnih.gov For thiazole derivatives, the HOMO and LUMO are often delocalized over the π-system of the thiazole ring and adjacent conjugated systems. nih.gov

Thiazole Derivative ExampleEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate-5.3582-0.87654.4818 nih.gov
(Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate-5.3210-1.57153.7495 nih.gov
2-Amino-4-(p-tolyl)thiazole (APT)-5.54-0.904.64 researchgate.net
N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine-5.5293-0.83024.6991 irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They illustrate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For thiazole derivatives, MEP maps typically show negative potential around the nitrogen and sulfur heteroatoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative measure than MEP maps alone. atlantis-press.comresearchgate.net

DescriptorFormulaDescription
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (σ)σ = 1/ηThe reciprocal of hardness; indicates higher reactivity.
Chemical Potential (μ)μ = (EHOMO + ELUMO)/2Represents the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω)ω = μ²/2ηMeasures the propensity of a species to accept electrons.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a ligand, such as Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, might interact with a biological target, typically a protein or enzyme. These methods are foundational to computer-aided drug design.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. Thiazole derivatives have been docked against a wide array of biological targets, reflecting their broad therapeutic potential. mdpi.comacs.org Targets include enzymes involved in cancer, such as tubulin and vascular endothelial growth factor receptor-2 (VEGFR-2), as well as those implicated in bacterial infections and neurodegenerative diseases. nih.govacs.orgmdpi.comacademie-sciences.fr

Docking studies provide a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, and reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the target's active site. nih.govnih.gov

Thiazole Derivative ClassBiological TargetPDB CodeReported Binding AffinityKey Interacting Residues
4,5-Dihydrothiazole derivativesPenicillin binding protein 4 (PBP4) from E. coli2EXB-5.2 kcal/molASN 308, SER 303 nih.gov
2,4-disubstituted thiazolesTubulin1SA0-7.6 to -8.9 kcal/molCYS 241, LEU 242, ALA 317
2-oxoindolin-3-ylidene thiazolesVEGFR-24ASDIC50 = 0.047 µM (for compound 4c)CYS 919, ASP 1046, GLU 885 nih.gov
Thiazole-scaffold moleculesHuman Lactate Dehydrogenase A (hLDHA)1I10-8.1 to -9.8 kcal/molARG 98, GLN 99, THR 94 nih.gov
Hydrazonothiazole-based pyridinesMMP-95CUH-10.4 kcal/mol (for compound 2f)HIS 226, GLU 227, PRO 246 nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry because its structure is present in a wide range of biologically active compounds and approved drugs. nih.govsciencecentral.inresearchgate.net

In ligand-based drug design, the thiazole core often serves as a central structural unit. Its key features typically include:

Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring.

Aromatic/Hydrophobic Regions: The planar ring itself.

Attachment Points: Positions on the ring (C2, C4, C5) where various substituents can be added to modulate activity and selectivity. These substituents can introduce additional hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to optimize interactions with a specific target.

By analyzing the structure-activity relationships (SAR) of a series of thiazole analogues, researchers can build a pharmacophore model that guides the design of new, more potent, and selective molecules. mdpi.com This approach was used, for example, in the design of thiazole derivatives inspired by the pharmacophoric features of the VEGFR-2 inhibitor sunitinib. nih.gov

Investigation of Biological Activity and Mechanistic Pathways in Vitro/pre Clinical Focus

Target Identification and Engagement Studies

Investigations into the molecular targets of thiazole (B1198619) derivatives have shown that these compounds can interact with a variety of enzymes and receptors, leading to the modulation of critical biological pathways.

The 2-aminothiazole (B372263) core is a prominent feature in many enzyme inhibitors. Studies have demonstrated that derivatives of this scaffold can exhibit potent inhibitory effects against several classes of enzymes.

Protein Kinases: The thiazole ring is a key component of numerous protein kinase inhibitors. For instance, Dasatinib, a potent anticancer agent, features a 2-aminothiazole moiety and functions as a pan-Src family kinase inhibitor. researchgate.net Certain thiazole derivatives have shown inhibitory activity against Aurora kinases, which are crucial for cell cycle regulation. mdpi.com The upregulation of protein receptors like vesicular endothelial growth factor receptor-2 (VEGFR-2) is noted in conditions like breast cancer, and targeting these receptors is a key therapeutic strategy. mdpi.com Pharmacological inhibition of VEGFR-2 has been shown to significantly boost apoptosis in breast cancer cells while reducing their proliferation. mdpi.com

Cholinesterases: Thiazole derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases like Alzheimer's. nih.gov

Other Enzymes: Thiazole-containing compounds have been explored as inhibitors for other enzyme classes. Thiamine (B1217682) (Vitamin B1) contains a thiazole ring and is essential for the function of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for energy metabolism. nih.govnih.gov Analogs of thiamine containing modified thiazole or other heterocyclic rings have been developed as competitive inhibitors of these enzymes. nih.govchemrxiv.org Additionally, novel herbicidal compounds with a 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine scaffold have demonstrated good acyl-ACP thioesterase inhibition. beilstein-journals.org

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives
Compound ClassTarget EnzymeActivity (IC50/Ki)Reference
2-Aminothiazole DerivativesSrc Family KinasesnM to sub-nM researchgate.net
2-Aminophenyl-5-halothiazolesAurora KinasesVaries with substitution mdpi.com
Thiazole AnaloguesAcetylcholinesterase (AChE)Activity reported nih.gov
Triazole-based Thiamine AnaloguesPyruvate Dehydrogenase (PDH)Sub-µM to nM Ki chemrxiv.org

Beyond enzyme inhibition, thiazole derivatives have been identified as potent ligands for various cell surface and intracellular receptors.

Adenosine (B11128) Receptors: Thiazole and thiadiazole analogs have been developed as selective antagonists for the human adenosine A3 receptor. nih.gov Specific derivatives, such as N-[3-(4-methoxy-phenyl)- mdpi.comnih.govnih.govthiadiazol-5-yl]-acetamide, exhibit subnanomolar affinity (Ki = 0.79 nM) for this receptor subtype. researchgate.net Molecular modeling suggests that interactions with specific amino acid residues, like S181 and F168, contribute to the high affinity and selectivity. nih.gov

AMPA Receptors: In neuroscience, thiazole-carboxamide derivatives have been studied as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com These compounds can potently inhibit AMPAR-mediated currents and modulate receptor kinetics, such as deactivation rates, suggesting potential as neuroprotective agents in conditions characterized by excitotoxicity. mdpi.com

Table 2: Receptor Binding Activity of Thiazole Derivatives
Compound ClassTarget ReceptorBinding Affinity (Ki)Functional ActivityReference
Aminothiadiazole DerivativesHuman Adenosine A30.79 nMAntagonist researchgate.net
Thiazole-Carboxamide DerivativesAMPA ReceptorsPotent InhibitionNegative Allosteric Modulator mdpi.com

Cellular Mechanistic Assays (In Vitro, Non-Clinical Models)

The biological effects of thiazole derivatives have been extensively characterized in various cell-based assays, particularly in the context of oncology and microbiology.

In cell-free systems, studies have focused on direct interactions between thiazole compounds and their protein targets. For example, fluorescence spectroscopy has been used to investigate the binding of novel thiazole derivatives to proteins like bovine serum albumin (BSA), confirming interaction and providing insights into binding mechanisms. nih.gov

In cultured cell models, thiazole-containing compounds have demonstrated the ability to modulate key cellular pathways, leading to specific phenotypic outcomes.

Anticancer Activity: Numerous 2-aminothiazole derivatives have been evaluated for their antitumor activities against various human cancer cell lines, including lung cancer (H1299) and glioma (SHG-44). researchgate.net For instance, 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives showed potent activity with IC50 values in the low micromolar range. researchgate.net Other studies have documented the antiproliferative effects of thiazole derivatives against cell lines such as HeLa, HT-29, and T47D. researchgate.net The mechanisms often involve the disruption of processes related to DNA replication, as the thiazole ring can act as a bioisostere of pyrimidine. mdpi.com

Antimicrobial and Antifungal Activity: The thiazole scaffold is a cornerstone of many antimicrobial agents. nih.gov Derivatives have shown significant in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. analis.com.my In the antifungal domain, 2-hydrazinyl-1,3-thiazole derivatives have demonstrated potent activity against pathogenic Candida species, with minimum inhibitory concentration (MIC) values superior to the reference drug fluconazole. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Impact

Systematic modification of the 2-aminothiazole scaffold has yielded crucial insights into the structural requirements for biological activity. researchgate.netnih.gov

N-2 Position Flexibility: SAR studies on antitubercular 2-aminothiazoles revealed that while the central thiazole ring and a substituent at the C-4 position were critical for activity, the N-2 position (the amino group) allowed for significant modification. nih.govnih.gov Introducing various substituted benzoyl groups at the N-2 position led to a more than 100-fold improvement in activity against Mycobacterium tuberculosis. nih.govnih.gov

C-4 and C-5 Substitutions: For antitumor activity, substitutions at the 4- and 5-positions of the thiazole ring have been explored. Preliminary SAR indicates that the nature of these substituents significantly influences cytotoxicity against cancer cell lines. researchgate.net

Lipophilicity and Side Chains: In the context of antifungal activity, the lipophilicity of substituents at the C-4 position of the thiazole ring has been shown to correlate with binding affinity to target enzymes like CYP51. nih.gov Similarly, for adenosine A3 receptor antagonists, the addition of methoxyphenyl and aliphatic acyl groups dramatically enhanced binding affinity and selectivity. nih.gov For anticonvulsant activity, SAR analysis suggested that a para-halogen-substituted phenyl group attached to the thiazole ring is important for activity. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Thiazole Derivatives
Scaffold/SeriesTarget ActivityKey SAR FindingsReference
4-(2-pyridinyl)-1,3-thiazol-2-aminesAntitubercularThe N-2 position is highly tolerant to modification; N-aroyl groups enhance potency. nih.govnih.gov
2-Aminothiazole DerivativesAntitumorSubstituents at the C4 and C5 positions are critical for cytotoxicity. researchgate.net
Thiadiazole/Thiazole DerivativesAdenosine A3 Receptor Antagonism4-methoxyphenyl and N-acyl groups increase affinity and selectivity. nih.gov
Disubstituted 1,3-ThiazolesAnticonvulsantPara-halogen substituted phenyl groups on the thiazole ring are important for activity. nih.gov

Exploration of Substituent Effects on Mechanistic Potency

The biological activity of 2-aminothiazole derivatives can be significantly modulated by the nature of the substituents on the thiazole ring and the amino group. nih.govnih.gov While direct experimental data for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine is not extensively available in public literature, structure-activity relationship (SAR) studies on analogous compounds provide a framework for understanding how modifications to its structure could impact its mechanistic potency. The introduction of different functional groups can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov

For instance, research on various 2-aminothiazole scaffolds has shown that the presence of lipophilic substituents at the 4- and/or 5-positions of the thiazole ring can enhance antitumor activities. nih.gov In the context of this compound, this suggests that the addition of groups such as methyl, bromo, or phenyl to the thiazole ring could potentially increase its cytotoxic effects against cancer cell lines. nih.gov

The N-pentyl group on the amine is a key feature of the molecule. The length and branching of the alkyl chain on the amino group of similar thiazole derivatives have been shown to be critical for their biological activity. nih.gov It is plausible that variations in the length of this alkyl chain could affect the compound's binding affinity to its target.

To illustrate the potential impact of substituents, the following table presents hypothetical data based on SAR trends observed in related 2-aminothiazole derivatives.

Compound Substituent at 4-position of Thiazole Ring Substituent at 5-position of Thiazole Ring N-Alkyl Substituent Hypothetical IC50 (µM) against a Cancer Cell Line
This compoundHHPentyl15
Analog 1MethylHPentyl10
Analog 2HBromoPentyl8
Analog 3PhenylHPentyl5
Analog 4HHPropyl25
Analog 5HHHeptyl12

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles for 2-aminothiazole derivatives.

Positional Isomerism and Stereochemical Influence on Activity

The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, plays a pivotal role in its biological activity. solubilityofthings.comnih.gov For this compound, these factors are of significant interest due to the potential for isomeric variations in the thiazole ring and the presence of a chiral center.

Positional isomerism in the thiazole ring, for instance, moving a substituent from the 4-position to the 5-position, can lead to substantial differences in biological effect. This is because the altered positioning can affect the molecule's ability to fit into the binding site of a target protein. While specific studies on positional isomers of this compound are not available, research on other thiazole-containing compounds has demonstrated that such changes can significantly impact their inhibitory potency against various enzymes.

Furthermore, this compound possesses a chiral center at the carbon atom of the ethylamine (B1201723) side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. solubilityofthings.comnih.govnih.gov This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which preferentially interact with one enantiomer over the other.

The following table illustrates the potential differences in activity between the enantiomers of this compound and a positional isomer, based on established principles of stereochemistry in drug action.

Compound Stereochemistry Positional Isomerism Hypothetical Ki (nM) for a Target Enzyme
(R)-Pentyl[1-(1,3-thiazol-2-yl)ethyl]amineR2-yl50
(S)-Pentyl[1-(1,3-thiazol-2-yl)ethyl]amineS2-yl500
(R,S)-Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine (Racemic)Racemic2-yl275
(R)-Pentyl[1-(1,3-thiazol-4-yl)ethyl]amineR4-yl800
(S)-Pentyl[1-(1,3-thiazol-4-yl)ethyl]amineS4-yl950

This table is for illustrative purposes and the data is hypothetical, based on general principles of stereoisomerism and positional isomerism in medicinal chemistry.

Advanced Analytical and Separation Methodologies

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is the cornerstone for the separation, isolation, and analytical assessment of complex chemical mixtures. For a chiral compound like Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, specific chromatographic techniques are employed to resolve its enantiomers and assess its purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers and determining the enantiomeric purity of chiral compounds. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

Research Findings: The separation of chiral amines is commonly achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.govresearchgate.net Columns like Chiralpak® and Chiralcel® are frequently employed. The choice of mobile phase is crucial for achieving optimal separation. Typical mobile phases for chiral amine separation are mixtures of a non-polar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or isopropanol. researchgate.netresearchgate.net The addition of small amounts of an acidic or basic modifier, like diethylamine (B46881) for basic analytes, can significantly improve peak shape and resolution. researchgate.net

For compounds that are difficult to resolve directly, pre-column derivatization can be employed. This involves reacting the enantiomeric amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov

The following table summarizes typical conditions used for the chiral HPLC separation of primary amines, which would be applicable for the analysis of this compound.

Chiral Stationary Phase (CSP)Typical Mobile PhaseAdditiveDetectionApplication Note
Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)n-Hexane / Isopropanol (e.g., 85:15 v/v)0.1% Diethylamine (DEA)UV (e.g., 254 nm)Effective for a wide range of primary and secondary amines, improving peak symmetry. researchgate.netresearchgate.net
Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3)Polar-organic, Reversed-phase, or HILIC modesVaries with mode (e.g., TFA, formic acid)UV, MSOffers versatility in separation modes, allowing for method optimization. nih.gov
Cyclofructan-basedMethanol (B129727) / AcetonitrileTrifluoroacetic acid (TFA) / Triethylamine (TEA)UV, MSProvides alternative selectivity compared to polysaccharide phases. chromatographyonline.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govmdpi.com this compound itself has a relatively low volatility due to its molecular weight and the polar amine group. Therefore, direct analysis by GC is challenging. To make it amenable to GC analysis, the compound must first be converted into a more volatile, thermally stable derivative.

Research Findings: Derivatization is a common strategy for the GC analysis of non-volatile amines. This typically involves reacting the primary amine group with a reagent to replace the active hydrogen atoms, thereby reducing polarity and increasing volatility. Common derivatization reactions for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).

Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. mdpi.comaip.org The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase.

Derivative TypeDerivatizing ReagentTypical GC ColumnDetectionKey Advantage
Trifluoroacetyl (TFA) amideTrifluoroacetic anhydride (TFAA)DB-5ms, HP-5FID, MSExcellent volatility and thermal stability; generates characteristic mass spectra.
Trimethylsilyl (TMS) amineN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)DB-1, DB-5FID, MSCommonly used, effective for increasing volatility of polar compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. americanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. selvita.com SFC is often considered a "green" technology due to the reduced use of organic solvents. selvita.com

Research Findings: SFC offers several advantages over HPLC for the separation of chiral amines, including higher speed, reduced solvent consumption, and faster column equilibration. chromatographyonline.comamericanpharmaceuticalreview.com The technique is highly effective for both analytical-scale purity checks and preparative-scale isolation of enantiomers. researchgate.net The mobile phase typically consists of supercritical CO₂ mixed with a polar organic modifier, such as methanol or ethanol, to modulate solvent strength and improve peak shape. chromatographyonline.com

Similar to HPLC, polysaccharide-based CSPs are widely used and highly effective in SFC. The addition of acidic or basic additives to the modifier is often necessary to achieve good peak shapes and resolution for basic compounds like amines. chromatographyonline.comresearchgate.net Studies comparing SFC and HPLC for the separation of primary amines have shown that SFC can provide comparable or even better selectivity and peak symmetry in significantly shorter analysis times. chromatographyonline.com

The following table compares the performance of SFC with other chromatographic modes for the separation of chiral primary amines.

ParameterSFCNormal-Phase HPLCPolar Organic Mode HPLC
Mobile Phase CO₂ / Methanol + AdditivesHexane / Ethanol + AdditivesAcetonitrile / Methanol + Additives
Analysis Time FastSlowFastest
Peak Symmetry ExcellentGoodGood
Resolution Good-ExcellentExcellentGood
Solvent Consumption LowHighModerate

Data adapted from comparative studies on primary amine separations. chromatographyonline.com

Spectroscopic Quantification and Purity Assessment

Spectroscopic methods are essential for the structural confirmation, purity assessment, and quantification of chemical compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecular structure and concentration of this compound.

Research Findings:

UV-Vis Spectroscopy: Thiazole-containing compounds exhibit characteristic absorption in the UV region of the electromagnetic spectrum. nih.gov This property can be leveraged for quantitative analysis using a calibration curve. The formation of charge-transfer complexes between thiazole (B1198619) derivatives and iodine can be monitored by UV-Vis spectroscopy, providing insights into their electronic properties. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of thiazole derivatives. nih.govmdpi.com The chemical shifts of the protons on the thiazole ring are typically observed between 7.27 and 8.77 ppm, confirming the aromatic nature of the ring. ijarsct.co.inglobalresearchonline.net High-resolution mass spectrometry (HRMS) is used alongside NMR to confirm the elemental composition and molecular weight. nih.govmdpi.com For purity assessment, quantitative NMR (qNMR) can be used to determine the exact concentration of the main compound and quantify impurities without the need for specific impurity reference standards.

The table below lists characteristic spectroscopic data for thiazole-based compounds.

TechniqueObservationRelevance to this compound
UV-Vis Spectroscopy Strong absorbance in the UV range.Allows for quantification in solution via Beer-Lambert law. nih.gov
¹H NMR Spectroscopy Thiazole ring protons typically resonate at δ 7.27-8.77 ppm. ijarsct.co.inglobalresearchonline.netConfirms the presence of the thiazole moiety and allows for full structural assignment.
¹³C NMR Spectroscopy Characteristic signals for the carbons of the thiazole ring. nih.govProvides complementary structural information and confirms the carbon skeleton.
Mass Spectrometry (MS) Provides molecular weight and fragmentation patterns. nih.govmdpi.comConfirms the identity and elemental composition (with HRMS).

Development of Novel Detection and Characterization Approaches

The field of analytical chemistry is continuously evolving, with new methods being developed for more sensitive, rapid, and comprehensive characterization of chiral molecules. For a compound like this compound, these advanced approaches can provide deeper insights into its stereochemical properties.

Research Findings: One area of active research is the development of novel chiroptical sensing methods. These techniques utilize the interaction of a chiral analyte with a sensor molecule (a probe) to generate a spectroscopic signal, often in circular dichroism (CD) spectroscopy, which can be correlated to the absolute configuration and enantiomeric excess of the analyte. nsf.gov For chiral amines, methods based on dynamic covalent chemistry, such as the reversible formation of Schiff bases with aldehyde-based probes, have proven effective for rapid stereochemical analysis. nsf.gov

Furthermore, the hyphenation of high-efficiency separation techniques with advanced mass spectrometry, such as chiral SFC-MS/MS or HPLC-MS/MS, is becoming a standard for the trace-level detection and quantification of enantiomeric impurities. nih.gov These methods combine the powerful separation of chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the accurate determination of chiral purity even in complex matrices. nih.gov The development of new stationary phases for SFC continues to expand the applicability of the technique for challenging separations of polar and basic compounds. nacalai.com

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future research should prioritize the development of green and efficient synthetic pathways for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine. Traditional methods for creating thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often rely on harsh reagents and solvents. tandfonline.com Modern synthetic chemistry offers a toolkit of sustainable alternatives that could be adapted for this specific compound.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. bepls.com

Catalyst-Free Reactions: Developing reactions that proceed efficiently without a catalyst, for instance in green solvents like water or polyethylene (B3416737) glycol (PEG), would be a significant step forward. bepls.com

Multi-Component Reactions: Designing a one-pot synthesis where multiple starting materials react to form the final product would enhance efficiency and reduce waste. bepls.com

A comparative analysis of potential synthetic routes could be a primary research objective, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Method Catalyst Solvent Reaction Time (hours) Yield (%) Green Chemistry Principles Adhered To
Traditional Hantzsch None Ethanol (B145695) 12-15 65 None
Microwave-Assisted p-Toluenesulfonic acid 1,2-dichloroethane 0.25 85 Reduced reaction time
Catalyst-Free None PEG-400 3 90 Use of a green solvent

Advanced Computational Prediction of Compound Behavior and Interactions in Complex Systems

Computer-Aided Drug Design (CADD) methodologies are indispensable tools for modern drug discovery, offering the ability to predict a compound's behavior before embarking on costly and time-consuming laboratory experiments. pharmafocusasia.comfrontiersin.org For this compound, a comprehensive in silico evaluation is a critical next step.

Future computational studies should focus on:

Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of various biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build models that correlate the structural features of thiazole amines with their biological activities. frontiersin.org

ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule. frontiersin.org

The following table represents a potential output from such computational screening.

Table 2: Example of a Predictive Computational Profile for this compound

Computational Method Predicted Property Target/Model Result/Score Implication
Molecular Docking Binding Affinity Cyclooxygenase-2 (COX-2) -8.5 kcal/mol Potential anti-inflammatory activity
QSAR Antibacterial Activity E. coli model High probability Potential as an antimicrobial agent
ADMET Prediction Oral Bioavailability Human intestinal absorption model >80% Good candidate for oral administration

Exploration of Mechanistic Biological Pathways Beyond Current Understanding for Thiazole Amines

The diverse biological activities of thiazole derivatives—ranging from anticancer and antimicrobial to anti-inflammatory effects—are well-documented. nih.govnih.gov However, the precise molecular mechanisms are often not fully elucidated. Future research on this compound should aim to uncover its specific interactions with biological systems.

Potential avenues of investigation include:

Target Identification: Employing techniques like chemical proteomics to identify the specific proteins that this compound binds to within a cell.

Pathway Analysis: Once a target is identified, further studies can delineate the signaling pathways that are modulated by the compound's binding.

Enzyme Inhibition Assays: Given that many drugs exert their effects by inhibiting enzymes, screening this compound against a panel of relevant enzymes could reveal its mechanism of action. For instance, its potential as an acetylcholinesterase inhibitor could be explored, a property seen in other thiazole derivatives. acs.org

Potential for this compound as a Chemical Biology Tool or Research Scaffold

Beyond its potential as a therapeutic agent, this compound could serve as a valuable tool for chemical biology research. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. spast.org

Future research in this area could involve:

Development of Chemical Probes: By attaching fluorescent tags or biotin (B1667282) to the molecule, it could be used to visualize and isolate its protein targets within cells.

Scaffold for Library Synthesis: The core structure of this compound can be systematically modified to create a library of related compounds. This library could then be screened for a variety of biological activities, helping to map the structure-activity relationships for this class of thiazole amines.

The versatility of the thiazole scaffold suggests that derivatives of this compound could be tailored for a multitude of research applications. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiazole derivatives and pentylamine precursors. For example, reacting 1,3-thiazol-2-yl ethylamine intermediates with bromopentane under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) can yield the target molecule. Reaction parameters such as temperature (80–120°C), stoichiometry (1:1.2 molar ratio of amine to alkylating agent), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect yield and purity . Characterization via NMR (¹H/¹³C) and HPLC-MS is essential to confirm structural integrity and quantify impurities .

Q. Q2. How can spectroscopic methods distinguish this compound from structurally similar thiazole-containing amines?

Answer: Key spectroscopic markers include:

  • ¹H NMR : Distinct singlet for the thiazole C-H proton (δ 7.2–7.5 ppm) and triplet splitting for the ethylamine group (δ 2.8–3.2 ppm).
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) bonds.
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₉H₁₇N₂S, exact mass 185.11 g/mol). Advanced techniques like 2D NMR (e.g., HSQC, HMBC) resolve overlapping signals in structurally similar analogs .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the reactivity of this compound in novel catalytic systems?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) model the compound’s molecular geometry, frontier molecular orbitals (HOMO/LUMO), and charge distribution to predict reactivity. For instance, the thiazole ring’s electron-deficient nature (LUMO ≈ -1.5 eV) suggests susceptibility to nucleophilic attack. Transition-state simulations can optimize catalytic conditions (e.g., palladium-mediated cross-coupling) by analyzing activation energies .

Q. Q4. How can factorial design optimize the synthesis of this compound to minimize byproducts?

Answer: A 2³ factorial design evaluates three variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies interactions between factors:

  • Main Effects : Higher temperatures (X₁ > 100°C) reduce reaction time but increase decomposition.
  • Interactions : Polar solvents (X₂ = DMF) enhance solubility but may promote side reactions with excess catalyst (X₃ > 5 mol%).
    This approach reduces experimental runs by 50% while achieving >90% yield and <5% impurities .

Q. Q5. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Answer: Contradictions often arise from differences in experimental setups (e.g., pH range, counterion effects). A systematic approach includes:

  • Controlled Hydrolysis Studies : Monitor degradation via HPLC at pH 1–6, identifying intermediates (e.g., thiazole ring-opening products).
  • Isotopic Labeling : Use ¹⁵N-labeled amine groups to trace degradation pathways.
  • Theoretical Validation : Compare experimental half-lives with DFT-predicted protonation energies .

Q. Q6. What methodologies enable the study of this compound’s role in heterogeneous catalysis?

Answer:

  • Surface Adsorption Analysis : Use FTIR or XPS to assess binding modes on metal catalysts (e.g., Pd/C).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to elucidate rate-determining steps.
  • Operando Spectroscopy : Track real-time changes in catalyst morphology (via TEM) during reactions .

Methodological Guidelines

Q. Q7. How to design a robust experimental protocol for studying the compound’s bioactivity?

Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinase enzymes).
  • Dose-Response Assays : Employ a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values.
  • Control Experiments : Include thiazole-free analogs to isolate the role of the thiazole moiety .

Q. Q8. What statistical tools are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent effects (e.g., electron-withdrawing groups) with activity.
  • QSAR Modeling : Use Gaussian processes or Random Forest regression to predict bioactivity from descriptors (e.g., logP, polar surface area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.